
Misonidazole
Overview
Description
Misonidazole (1-(2-nitro-1-imidazolyl)-3-methoxypropan-2-ol) is a 2-nitroimidazole compound initially developed as a hypoxic cell radiosensitizer. It selectively binds to hypoxic tumor cells, forming covalent adducts with cellular macromolecules upon nitroreduction, a process enhanced under low oxygen conditions . This property enables its dual role as a radiosensitizer and a hypoxia marker in tumors. Preclinical studies demonstrated its ability to enhance radiation-induced cell killing in hypoxic regions, but clinical trials revealed dose-limiting neurotoxicity and insufficient therapeutic gains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Misonidazole can be synthesized through various methods. One common approach involves the reaction of 2-nitroimidazole with epichlorohydrin, followed by methanolysis to yield this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Misonidazole undergoes various chemical reactions, including:
Reduction: this compound can be reduced to its corresponding amine derivative under hypoxic conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Reduction: Common reagents include reducing agents like sodium dithionite or enzymatic systems under hypoxic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Nucleophiles like amines or thiols can react with this compound under appropriate conditions.
Major Products:
Reduction: The primary product is the amine derivative of this compound.
Oxidation: Reactive oxygen species and other oxidative metabolites.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Misonidazole has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nitroimidazole chemistry and its reactivity under different conditions.
Medicine: Extensively studied as a radiosensitizer in cancer therapy, particularly for treating hypoxic tumors.
Mechanism of Action
Misonidazole exerts its effects primarily through the formation of free radicals and the depletion of radioprotective thiols. This sensitizes hypoxic cells to ionizing radiation, leading to increased DNA damage and inhibition of DNA synthesis. The compound also has a direct cytotoxic effect on hypoxic cells, independent of radiation. The molecular targets include DNA and various cellular enzymes involved in oxidative stress responses .
Comparison with Similar Compounds
Comparison with Sanazole and Nimorazole
Sanazole (AK-2123) and nimorazole are 3-nitroimidazole analogs with radiosensitizing properties.
Efficacy in Preclinical Models
- Sanazole: Shibamoto et al. (1986) reported sanazole’s inferior radiosensitizing effects compared to misonidazole in murine tumors.
- Nimorazole : Overgaard et al. (1980s) found nimorazole equivalent to this compound at 100 mg/kg in murine models but less effective at higher doses. This dose-dependent efficacy contrasts with this compound’s linear dose-response .
Clinical Outcomes
- This compound failed to improve clinical outcomes in trials due to neurotoxicity, whereas nimorazole showed benefits in head and neck cancer patients, leading to its adoption in Danish protocols (DAHANCA) .
Table 1: Radiosensitization Efficacy in Preclinical Models
Compound | Dose (mg/kg) | Tumor Model | Efficacy vs. This compound | Reference |
---|---|---|---|---|
Nimorazole | 100 | Murine | Equivalent | |
Nimorazole | >100 | Murine | Less effective | |
Sanazole | Various | Murine | Inferior/Slightly better* |
*Discrepancies may stem from differences in tumor models or dosing schedules.
Comparison with Metronidazole
Metronidazole (Flagyl), a 5-nitroimidazole, is primarily an antimicrobial agent but exhibits hypoxia-selective cytotoxicity.
Cytotoxicity Enhancement
- In hypoxic CHO cells, metronidazole’s cytotoxicity at low cell densities matches this compound’s only when lactate (20 mM) is present, suggesting metabolic modulation of nitroreduction .
Neurotoxicity
- This compound causes a 28% reduction in nerve conduction velocity (NCV) in mice, surpassing metronidazole and other 4-nitroimidazoles (e.g., Ro-05-9963) .
Table 2: Neurotoxicity in Murine Models
Compound | NCV Reduction (%) | Reference |
---|---|---|
This compound | 28% | |
Metronidazole | <28% |
Comparison with Structural Derivatives
Derivatives of this compound were developed to optimize imaging and reduce toxicity.
Imaging Agents
- Fluorothis compound ([18F]-FMISO) : Exhibits slower tumor diffusion but superior tumor-to-blood ratios (2 hours post-injection) compared to brominated analogs. Fluorine’s stability enhances its utility in PET imaging .
- Bromothis compound: Higher lipophilicity increases tumor uptake but causes excessive background noise due to prolonged blood retention .
Carcinogenicity
- SR 2508 (etanidazole) and Ro-07-0741 show 5x and 2x higher oncogenic transformation rates, respectively, than this compound in C3H/10T1/2 cells .
Table 3: Carcinogenic Potential in C3H/10T1/2 Cells
Compound | Transformation Frequency (Relative to this compound) | Reference |
---|---|---|
This compound | 1x | |
SR 2508 | 5x | |
Ro-07-0741 | 2x |
Pharmacokinetic and Mechanistic Insights
Oxygen Dependence
- -0.15 V for oxygen) .
GSH-Independent Chemosensitization
- This compound enhances Melphalan’s cytotoxicity in both high-GSH (A549) and low-GSH (V79) cells, suggesting a mechanism independent of glutathione depletion .
Biological Activity
Misonidazole, a 2-nitroimidazole compound, is primarily recognized for its role as a hypoxic cell radiosensitizer . This article delves into its biological activity, emphasizing its effects on DNA, tumor cytotoxicity, and metabolic pathways.
This compound acts by selectively targeting hypoxic cells, which are often resistant to radiation therapy. The compound undergoes reductive biotransformation in hypoxic conditions, leading to the formation of reactive species that can damage cellular components, particularly DNA. This property makes this compound an effective agent in enhancing the efficacy of radiotherapy in tumors that exhibit hypoxia.
Interaction with DNA
Research has demonstrated that this compound interacts with DNA radicals, converting them into alkali-labile sites, which are precursors to DNA strand breaks. In a study by Endoh et al., it was observed that the presence of this compound increased the formation of these alkali-labile sites in a dose-dependent manner when exposed to radiation. This suggests that this compound not only protects against certain types of DNA damage but also modifies the nature of the damage induced by radiation exposure .
Tumor Cytotoxicity Enhancement
This compound has been shown to enhance the cytotoxic effects of various chemotherapeutic agents. In experiments involving mouse tumors, prolonged exposure to low levels of this compound resulted in enhancement ratios (ERs) ranging from 1.6 to 2.2 when combined with alkylating agents like cyclophosphamide (CY) and melphalan (L-PAM). These findings indicate that this compound can significantly improve therapeutic outcomes without increasing damage to normal tissues .
Case Studies and Clinical Applications
- Study on Tumor Response : A study evaluated the effects of this compound on RIF-1 tumors in mice. Prolonged exposure to low doses yielded enhancement ratios similar to those achieved with larger single doses, indicating that continuous administration may be more beneficial for clinical applications .
- Metabolism and Excretion : Research on the metabolism of this compound revealed that its biological activity is closely linked to its hypoxia-dependent reduction in liver tissues. This biotransformation is crucial for its effectiveness as a radiosensitizer .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through various studies. The compound exhibits low acute toxicity, with LD50 values indicating a relatively safe margin for therapeutic use. In animal studies, this compound showed no significant adverse effects at therapeutic doses, further supporting its potential for clinical use .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Class | 2-Nitroimidazole |
Primary Use | Hypoxic cell radiosensitizer |
Mechanism | Reductive biotransformation under hypoxia |
DNA Interaction | Converts DNA radicals to alkali-labile sites |
Enhancement Ratios (ER) | 1.6 - 2.2 with CY and L-PAM |
LD50 Values | Indicate low acute toxicity; safe for therapeutic use |
Q & A
Basic Research Questions
Q. What are the key methodological considerations when evaluating Misonidazole's hypoxic cell radiosensitization efficacy in vitro?
- Answer : Researchers should prioritize oxygen-controlled environments (e.g., anaerobic chambers) to replicate tumor hypoxia. Use cytotoxicity assays (e.g., MTT or clonogenic assays) to quantify cell survival post-Misonidazole exposure. Dose-response curves should account for oxygen gradients, with controls for both normoxic and hypoxic conditions. Include validation of hypoxia markers (e.g., HIF-1α) to confirm experimental conditions .
Q. How do researchers determine the optimal dosing regimen for this compound in preclinical tumor models?
- Answer : Pharmacokinetic studies in rodent models (e.g., 9L glioma rats) are critical. Measure plasma half-life, tissue penetration, and metabolic clearance rates. Toxicity endpoints (e.g., neurotoxicity thresholds) should guide maximum tolerated doses (MTD). Use fractionated dosing schedules to mimic clinical radiotherapy protocols, with histopathological validation of tumor hypoxia reduction .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Answer : Address discrepancies by:
- Model Limitations : Use 3D tumor spheroids or organoids to better mimic in vivo oxygen gradients.
- Pharmacodynamic Markers : Quantify intracellular this compound metabolites (e.g., nitroreductase activity) across models.
- Advanced Imaging : Apply PET with [18F]FMISO to map hypoxia in live animals, correlating with in vitro data .
Q. How can researchers address methodological challenges in translating this compound's therapeutic effects from animal models to human trials?
- Answer :
- Toxicity Extrapolation : Use allometric scaling adjusted for interspecies metabolic differences.
- Phase I Design : Incorporate pharmacogenomic profiling to identify patients with high nitroreductase activity.
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to trial design, ensuring alignment with preclinical safety margins .
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and alkylating agents like BCNU?
- Answer :
- Isobolographic Analysis : Quantify synergy via combination index (CI) calculations.
- Time-Dependent Modeling : Use Kaplan-Meier survival curves for in vivo studies, stratified by treatment sequence (this compound pre-treatment vs. concurrent administration).
- Multivariate Regression : Control for covariates like tumor volume and hypoxia severity in dose-response models .
Q. How can multi-omics data be integrated to elucidate this compound's mechanism of action in resistant tumor phenotypes?
- Answer :
- Transcriptomics : RNA-seq to identify hypoxia-regulated genes (e.g., VEGF, GLUT1) post-treatment.
- Metabolomics : LC-MS profiling of nitroreduction byproducts and redox state alterations.
- Bioinformatics : Pathway enrichment analysis (e.g., KEGG, GO) to map interactions between this compound and DNA repair pathways (e.g., NHEJ, HR) .
Q. Methodological Best Practices
- Data Reporting : Follow pharmaceutical research standards for tables/figures (e.g., Roman numeral labeling, self-explanatory legends) .
- Supplementary Materials : Include raw cytotoxicity data, pharmacokinetic parameters, and omics datasets in appendices for reproducibility .
- Ethical Compliance : Document IRB approvals for human-derived data and adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies .
Properties
IUPAC Name |
1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCSXFCDPPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1C=CN=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864420 | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |
Record name | MISONIDAZOLE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
13551-87-6, 95120-44-8 | |
Record name | Misonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Misonidazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Misonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Misonidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11716 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Misonidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Misonidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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